3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid
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Overview
Description
3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 3rd position, a methyl group at the 7th position, and a carboxylic acid group at the 6th position. Imidazo[1,2-A]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the bromination of 7-methylimidazo[1,2-A]pyridine-6-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases such as tuberculosis.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Material Science: Due to its unique structural properties, it is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamide
- 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid
- 7-Methylimidazo[1,2-A]pyridine-6-carboxylic acid
Uniqueness
3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
OUALEBVFAYBUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1C(=O)O)Br |
Origin of Product |
United States |
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